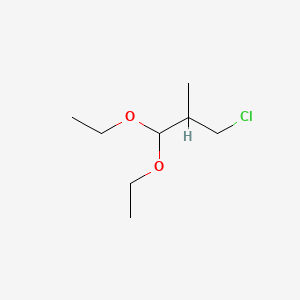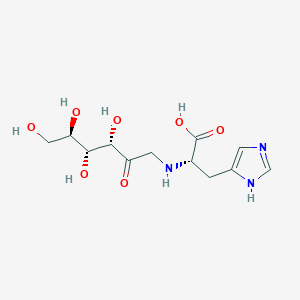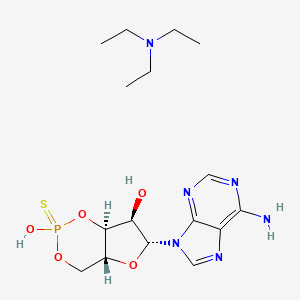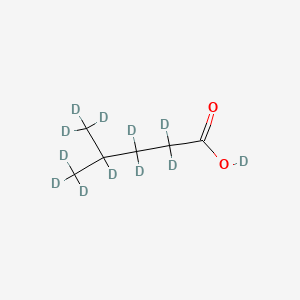
3-Chloro-1,1-diethoxy-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1,1-diethoxy-2-methylpropane: is an organic compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . 3-Chloro-2-methylpropionaldehyde Diethyl Acetal . This compound is typically used as an intermediate in the synthesis of various chemical products, including lysine-related compounds.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-1,1-diethoxy-2-methylpropane can be achieved through the reaction of 3-chloro-2-methylpropionaldehyde with ethanol in the presence of an acid catalyst . The reaction proceeds as follows:
[ \text{3-Chloro-2-methylpropionaldehyde} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods:
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants and catalysts.
化学反应分析
Types of Reactions:
3-Chloro-1,1-diethoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Hydrolysis: The acetal group can be hydrolyzed to yield the corresponding aldehyde and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetal group. Common acids include hydrochloric acid and sulfuric acid, while common bases include sodium hydroxide and potassium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as 3-hydroxy-1,1-diethoxy-2-methylpropane, 3-amino-1,1-diethoxy-2-methylpropane, or 3-thio-1,1-diethoxy-2-methylpropane can be formed.
Hydrolysis: The major products are 3-chloro-2-methylpropionaldehyde and ethanol.
科学研究应用
3-Chloro-1,1-diethoxy-2-methylpropane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of lysine-related compounds, which are important in protein synthesis and metabolism.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 3-Chloro-1,1-diethoxy-2-methylpropane involves its reactivity as an acetal and a chloroalkane. The acetal group can be hydrolyzed to release the corresponding aldehyde, which can then participate in various chemical reactions. The chlorine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis.
相似化合物的比较
1,1-Diethoxy-2-methylpropane: This compound is similar in structure but lacks the chlorine atom.
3-Chloro-2-methylpropionaldehyde: This compound is a precursor to 3-Chloro-1,1-diethoxy-2-methylpropane and is used in similar synthetic routes.
Uniqueness:
This compound is unique due to the presence of both an acetal group and a chlorine atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
IUPAC Name |
3-chloro-1,1-diethoxy-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c1-4-10-8(11-5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXYUMCFVKTVHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)CCl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[5-amino-2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate](/img/structure/B570095.png)
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
